Methyl hexyl(2-(hexylamino)ethyl)carbamate
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Overview
Description
Methyl hexyl(2-(hexylamino)ethyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl hexyl(2-(hexylamino)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of hexylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method allows for the precipitation of products from the reaction mixture, which can be obtained in high purity by filtration.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods often focus on cost-effectiveness and scalability to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl hexyl(2-(hexylamino)ethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of new carbamate derivatives with different functional groups.
Scientific Research Applications
Methyl hexyl(2-(hexylamino)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of methyl hexyl(2-(hexylamino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, carbamates are known to inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects . The compound may also interact with other proteins and receptors, modulating various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Known for its presence in fermented foods and alcoholic beverages.
Methyl carbamate: Used as a carbamoyl donor in various chemical reactions.
Hexyl carbamate: Similar structure but different functional groups.
Uniqueness
Methyl hexyl(2-(hexylamino)ethyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of hexyl and aminoethyl groups makes it versatile for various applications, distinguishing it from other carbamates.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse areas.
Properties
CAS No. |
70136-27-5 |
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Molecular Formula |
C16H34N2O2 |
Molecular Weight |
286.45 g/mol |
IUPAC Name |
methyl N-hexyl-N-[2-(hexylamino)ethyl]carbamate |
InChI |
InChI=1S/C16H34N2O2/c1-4-6-8-10-12-17-13-15-18(16(19)20-3)14-11-9-7-5-2/h17H,4-15H2,1-3H3 |
InChI Key |
LOTBYPQQWICYBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCCN(CCCCCC)C(=O)OC |
Origin of Product |
United States |
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